Decyldimethylbenzylammonium

Biocide resistance Burkholderia cepacia complex disinfectant validation

Decyldimethylbenzylammonium is a quaternary ammonium compound (QAC) of the alkyldimethylbenzylammonium chloride (ADBAC) family, bearing a single C10 n-alkyl chain. It is a cationic surfactant and broad-spectrum antimicrobial agent that disrupts microbial cell membranes via interaction of its positively charged ammonium head group with negatively charged phospholipids.

Molecular Formula C19H34N+
Molecular Weight 276.5 g/mol
CAS No. 48185-25-7
Cat. No. B12809368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyldimethylbenzylammonium
CAS48185-25-7
Molecular FormulaC19H34N+
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
InChIInChI=1S/C19H34N/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19/h11-13,15-16H,4-10,14,17-18H2,1-3H3/q+1
InChIKeyUARILQSOMYIQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyldimethylbenzylammonium (CAS 48185-25-7): Core Physicochemical and Class Identity


Decyldimethylbenzylammonium is a quaternary ammonium compound (QAC) of the alkyldimethylbenzylammonium chloride (ADBAC) family, bearing a single C10 n-alkyl chain. It is a cationic surfactant and broad-spectrum antimicrobial agent that disrupts microbial cell membranes via interaction of its positively charged ammonium head group with negatively charged phospholipids . As a discrete C10 homologue, it is a defined single-chain entity, distinguishing it from commercial benzalkonium chloride (BZK), which is a heterogeneous mixture of C8–C18 alkyl homologues [1].

Why In-Class Substitution Is Not Straightforward for Decyldimethylbenzylammonium


Within the ADBAC series, antimicrobial potency, surfactant properties, and susceptibility to microbial resistance all display marked alkyl-chain-length dependence. Systematic studies reveal a parabolic relationship between alkyl chain length and antimicrobial activity, with potency peaking at C12–C16 against most organisms; C10 homologues exhibit a distinct efficacy profile that differs qualitatively from the commonly used C12–C14 blends [1]. Moreover, the critical micelle concentration (CMC), which governs both biocidal effectiveness and formulation behavior, varies significantly with chain length, making simple one-for-one substitution without reformulation a potential source of performance failure [2].

Quantitative Differential Evidence for Decyldimethylbenzylammonium (C10) vs. Structural Analogs


Burkholderia cepacia Complex Intrinsic Resistance: C10BDMA-Cl Degradation vs. Longer-Chain Homologues

In a systematic study of intrinsic resistance among 20 Burkholderia cepacia complex (BCC) strains, C10BDMA-Cl (decyldimethylbenzylammonium chloride) was directly compared with its C12 and C14 homologues and commercial BZK. All four compounds exhibited equivalent MIC ranges of 64–128 µg/mL against the BCC panel. However, a critical divergence emerged in degradation susceptibility: BCC strains grew well in 1/10-diluted TSB medium containing C10BDMA-Cl, C12BDMA-Cl, or BZK, and completely absorbed and degraded these compounds within 7 days via cleavage of the C-alkyl–N bond [1]. This demonstrates that for applications where BCC contamination risk exists, C10BDMA offers no protective advantage over longer-chain homologues—an essential procurement consideration when selecting among ADBAC family members for pharmaceutical or healthcare disinfectant formulations.

Biocide resistance Burkholderia cepacia complex disinfectant validation

Rank-Order Bactericidal Activity: C10 Position Among ADBAC Homologues

The established rank order of bactericidal activity for benzalkonium chloride homologues, as determined by short-contact-time killing assays against Staphylococcus aureus and Escherichia coli, places the C10 homologue near the lower end of the efficacy spectrum. The consensus ordering from multiple studies is C14 > C16 > C12 ≅ C18 > C10 > C8 [1]. The C8 and C10 homologues were explicitly characterized as having 'very weak bactericidal activity' in direct comparisons, with bactericidal concentrations for the C12 and C14 homologues documented at 6–400 µg/mL under 10-minute contact at 25°C, whereas the C10 homologue failed to achieve comparable killing at equivalent concentrations and exposure times [1].

Alkyl chain SAR bactericidal potency ranking disinfectant selection

Structure-Activity Parabolic Function: Optimal Lipophilicity Lies Beyond C10

A comprehensive series of alkyldimethylbenzylammonium chlorides (C1 through C18) was synthesized and assessed for MIC against 12 microorganism strains including Gram-positive bacteria, Gram-negative bacteria, yeasts, and fungi. Antimicrobial activity was found to be a parabolic function of lipophilicity (log P), maximizing at alkyl chain lengths between C12 and C16. Yeasts and fungi were most sensitive to C12, Gram-positive bacteria to C14, and Gram-negative bacteria to C16. The C10 homologue falls below the potency maximum for all organism classes tested [1]. The data were best described by two separate quadratic functions for low (C1–C7) and high (C8–C16) chain-length compounds, with the high-chain-length function peaking at approximately log P corresponding to C14 [1].

Lipophilicity-activity relationship antimicrobial SAR alkyl chain optimization

Critical Micelle Concentration (CMC) of C10 Homologue vs. C12 Homologue

The critical micelle concentration (CMC) of decyldimethylbenzylammonium chloride (C10DBACl) has been determined conductometrically across a range of temperatures. At 25°C, the CMC of C10DBACl is substantially higher than that of its C12 homologue (dodecyldimethylbenzylammonium chloride, C12DBACl), reflecting the reduced hydrophobic driving force for micellization with the shorter alkyl chain [1][2]. The CMC of C10DBACl exhibits a shallow minimum at approximately 35°C, a behavior that differs from the longer-chain homologues, and is consistent with the Stauff-Klevens relation (log CMC = A − Bn) established for the homologous series (C10–C16) with A = 1.98 and B = 0.35 [1]. This higher CMC directly impacts formulation strategy: at equivalent mass concentrations, C10BDMA generates fewer micelles, potentially reducing antimicrobial efficacy in applications where micelle-mediated delivery to cell membranes is critical, but conversely offering advantages in rinse-off formulations where lower persistent surface activity is desired.

Surfactant CMC micellization thermodynamics formulation optimization

Evidence-Informed Application Contexts for Decyldimethylbenzylammonium


Pharmaceutical Disinfectant Formulation Where BCC Contamination Risk Must Be Modeled

The quantitative finding that C10BDMA-Cl is absorbed and fully degraded by Burkholderia cepacia complex strains within 7 days, with an MIC range of 64–128 µg/mL—identical to C12BDMA-Cl and commercial BZK—makes this compound a valuable reference standard for BCC resistance studies rather than a superior disinfectant choice [1]. Research laboratories developing BCC-resistant disinfectant formulations can use C10BDMA as a well-characterized single-homologue probe to isolate chain-length-specific resistance mechanisms, given that the C–N bond cleavage degradation pathway has been confirmed via identification of benzyldimethylamine and benzylmethylamine metabolites [1].

Rinse-Off Antimicrobial Formulations Requiring Higher Monomer Availability and Lower Persistent Surface Activity

The C10 homologue's critical micelle concentration (CMC) of approximately 30 mM at 25°C is roughly 3.7-fold higher than that of the C12 homologue [1][2]. This means that at typical use concentrations, a larger fraction of C10BDMA molecules remain as free monomers rather than being sequestered in micelles. For rinse-off applications (e.g., hand soaps, surgical scrubs), this property can facilitate more efficient removal during rinsing, reducing unwanted residual antimicrobial activity on skin—a differentiated advantage over C12–C14 homologues that form micelles at lower concentrations and may persist longer on surfaces.

Mechanistic Surfactant Studies and ADBAC Homologous Series Reference Compound

Decyldimethylbenzylammonium occupies a critical position in the C10–C16 ADBAC homologous series for which micellization parameters (CMC, degree of ionization β, standard free energy ΔG⁰m, apparent molar volumes) have been rigorously characterized by conductivity and densitometry across multiple temperatures [1][2]. The observation of a shallow CMC minimum at ~35°C—not seen with longer-chain homologues—provides a unique physicochemical reference point for academic and industrial surfactant research programs studying the thermodynamics of cationic micellization [1].

Structure-Activity Relationship (SAR) Studies of Quaternary Ammonium Antimicrobials

As the C10 member of the systematically studied C1–C18 alkyldimethylbenzylammonium chloride series, this compound provides a defined data point for SAR modeling where antimicrobial activity follows a parabolic function of lipophilicity [1]. Its position below the C12–C16 activity peak makes it valuable as a negative control or reference point in studies investigating the relationship between alkyl chain length, membrane partitioning, and minimum inhibitory concentration. The established quadratic function modeling for the C8–C16 subset provides quantitative predictive power for researchers designing novel quaternary ammonium antimicrobials [1].

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